molecular formula C36H42NO2PS B13674497 (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13674497
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-QRCGBZQRSA-N
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Description

®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a diphenylphosphanyl group and a xanthene moiety, making it a valuable reagent in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a xanthene derivative with a diphenylphosphanyl chloride under controlled conditions to form the intermediate. This intermediate is then reacted with a sulfinamide derivative to yield the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane.

    Reduction: Lithium aluminum hydride; solvents like tetrahydrofuran.

    Substitution: Various nucleophiles; solvents like acetonitrile or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide is widely used as a chiral ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs and diagnostic agents.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The xanthene moiety provides steric and electronic effects that enhance the compound’s reactivity and selectivity. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s behavior in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole
  • ®-2-(2-(Diphenylphosphanyl)phenyl)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazole

Uniqueness

Compared to similar compounds, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups. The presence of both the diphenylphosphanyl and xanthene moieties provides distinct steric and electronic properties that enhance its performance as a chiral ligand and catalyst. Additionally, the sulfinamide group adds versatility to its reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

Molecular Formula

C36H42NO2PS

Molecular Weight

583.8 g/mol

IUPAC Name

N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41?/m0/s1

InChI Key

FXSQXRAOWAARAD-QRCGBZQRSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C(C)(C)C)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C

Origin of Product

United States

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